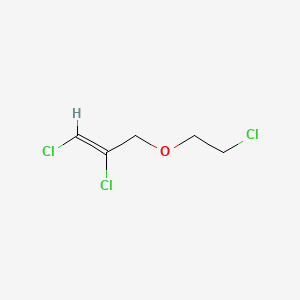
3-(2-Chloroethoxy)-1,2-dichloropropene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Chloroethoxy)-1,2-dichloropropene, also known as this compound, is a useful research compound. Its molecular formula is C5H7Cl3O and its molecular weight is 189.46 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Agricultural Applications
Soil Fumigation
One of the primary uses of 3-(2-Chloroethoxy)-1,2-dichloropropene is as a soil fumigant. It is employed to control nematodes, fungi, and weeds in agricultural settings. The compound acts by vaporizing in the soil, creating a toxic environment for pests while minimizing harm to crops when applied correctly.
Application Methods
The application methods for this compound include:
- Soil Injection : Injected into the soil at specific depths to maximize efficacy while reducing volatilization losses.
- Broadcast Application : Spread over the surface of fields to target surface pests.
Toxicological Profile
Research indicates that this compound has significant toxicity profiles that necessitate careful handling. Exposure can lead to respiratory irritation, skin and eye irritation, and potential long-term health effects such as carcinogenicity. The Environmental Protection Agency (EPA) classifies it under hazardous substances due to its acute toxicity and environmental persistence.
Case Study 1: Efficacy in Crop Protection
A study conducted in California evaluated the effectiveness of this compound in controlling root-knot nematodes in tomato crops. The results indicated a significant reduction in nematode populations when applied at recommended rates, leading to improved crop yields.
Case Study 2: Volatilization Studies
Research examining the volatilization rates of this compound found that covering treated fields with tarps significantly reduced air emissions. In trials where tarps were used, volatilization losses were decreased by up to 50% compared to uncovered fields, highlighting the importance of application techniques in mitigating environmental impact.
Regulatory Considerations
Due to its toxicological profile, the use of this compound is regulated under various environmental protection laws. Users must adhere to guidelines set forth by agencies such as the EPA and ensure proper safety measures are implemented during handling and application.
特性
CAS番号 |
84987-77-9 |
|---|---|
分子式 |
C5H7Cl3O |
分子量 |
189.46 g/mol |
IUPAC名 |
(Z)-1,2-dichloro-3-(2-chloroethoxy)prop-1-ene |
InChI |
InChI=1S/C5H7Cl3O/c6-1-2-9-4-5(8)3-7/h3H,1-2,4H2/b5-3- |
InChIキー |
ZBQZWBKPOLLCPX-HYXAFXHYSA-N |
SMILES |
C(CCl)OCC(=CCl)Cl |
異性体SMILES |
C(CCl)OC/C(=C/Cl)/Cl |
正規SMILES |
C(CCl)OCC(=CCl)Cl |
同義語 |
3-(2-chloroethoxy)-1,2-dichloropropene |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















